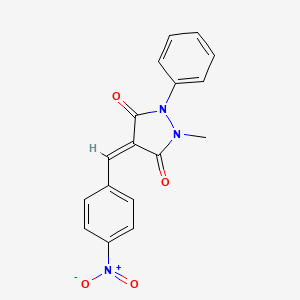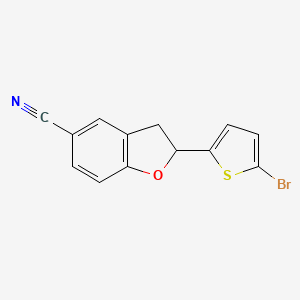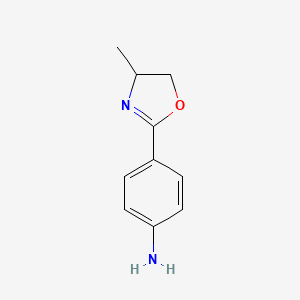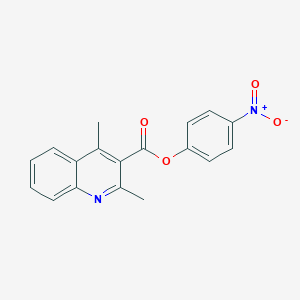
1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione is a heterocyclic compound with a complex structure that includes a pyrazolidine ring, a nitrobenzylidene group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione typically involves the condensation of 4-nitrobenzaldehyde with 1-methyl-2-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized derivatives.
Substitution: Nitro or halogen-substituted derivatives.
科学的研究の応用
1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
作用機序
The mechanism of action of 1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazolidine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine: Similar structure but with a dihydropyridine ring instead of a pyrazolidine ring.
4-Nitrobenzylidene derivatives: Compounds with similar nitrobenzylidene groups but different core structures.
Uniqueness
1-Methyl-4-(4-nitrobenzylidene)-2-phenylpyrazolidine-3,5-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
特性
分子式 |
C17H13N3O4 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC名 |
(4E)-1-methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H13N3O4/c1-18-16(21)15(11-12-7-9-14(10-8-12)20(23)24)17(22)19(18)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
InChIキー |
QVFGUGGBYUPDGK-RVDMUPIBSA-N |
異性体SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)N1C3=CC=CC=C3 |
正規SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)


![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)



![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)


![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
